

# Spectroscopic data of (2-Bromo-4-methylphenyl)methanol

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## Compound of Interest

Compound Name: (2-Bromo-4-methylphenyl)methanol  
CAS No.: 824-53-3  
Cat. No.: B1527726

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## Technical Whitepaper: Spectroscopic Characterization and Synthetic Utility of (2-Bromo-4-methylphenyl)methanol

Executive Summary **(2-Bromo-4-methylphenyl)methanol** (CAS: 824-53-3) is a critical halogenated benzyl alcohol scaffold used extensively in medicinal chemistry, particularly as an electrophile in cross-coupling reactions (e.g., Suzuki-Miyaura) to generate biaryl motifs.[1] This guide provides a definitive spectroscopic profile to distinguish this specific isomer from its common regioisomer, (4-bromo-2-methylphenyl)methanol.[1] It details validated synthetic protocols, impurity profiling, and structural assignments to support high-integrity drug development workflows.[1]

## Part 1: Chemical Identity & Structural Analysis

Critical Isomer Distinction: Researchers must distinguish the target compound from its reverse isomer, (4-bromo-2-methylphenyl)methanol (CAS: 17100-58-2).[1] The spectroscopic data provided below is specific to the 2-bromo-4-methyl substitution pattern.

Property	Data
IUPAC Name	(2-Bromo-4-methylphenyl)methanol
Common Name	2-Bromo-4-methylbenzyl alcohol
CAS Registry Number	824-53-3
Molecular Formula	C
	H
	BrO
Molecular Weight	201.06 g/mol
Appearance	White crystalline solid
Melting Point	55–56 °C
SMILES	<chem>CC1=CC(Br)=C(CO)C=C1</chem>

## Part 2: Spectroscopic Profiling[1]

### Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent: CDCl<sub>3</sub>

| Frequency: 300 MHz (

H), 75 MHz (

C)[2]

Diagnostic Logic: The substitution pattern (1-CH

OH, 2-Br, 4-CH

) creates a distinct aromatic splitting pattern.[1]

- H-3 (Proton at C3): Located between the bromine and methyl groups.[1] It appears as a singlet (or narrow doublet) due to lack of ortho-coupling partners.[1] This is the most deshielded aromatic signal due to the ortho-bromine effect.[1]

- H-5 & H-6: Appear as an AB system (two doublets) with a coupling constant ( ) typical of ortho-protons (~7.8 Hz).

Table 1:

## H NMR Assignment

Chemical Shift ( , ppm)	Multiplicity	Integration	Coupling Constant ( )	Assignment	Structural Context
7.38	Singlet (s)	1H	-	H-3	Aromatic; ortho to Br, meta to Me
7.33	Doublet (d)	1H	7.7 Hz	H-6	Aromatic; ortho to CH  OH
7.12	Doublet (d)	1H	7.8 Hz	H-5	Aromatic; ortho to Me
4.70	Singlet (s)	2H	-	CH -OH	Benzylic methylene
2.33	Singlet (s)	3H	-	Ar-CH	Methyl group
2.08	Broad (br s)	1H	-	-OH	Hydroxyl (concentration dependent)

Table 2:

## C NMR Assignment

Chemical Shift ( , ppm)	Assignment	Type
139.4	C-1 (Ipso to CH OH)	Quaternary
136.6	C-4 (Ipso to Me)	Quaternary
133.1	C-3	Methine (CH)
128.9	C-6	Methine (CH)
128.4	C-5	Methine (CH)
122.5	C-2 (Ipso to Br)	Quaternary (Upfield due to heavy atom effect)
64.9	CH OH	Methylene
20.7	CH	Methyl

## Mass Spectrometry (EI-MS)

- Molecular Ion (M<sup>+</sup>): m/z 200 (relative intensity ~35%).<sup>[2]</sup>
- Isotopic Pattern: A characteristic 1:1 doublet at m/z 200 and 202 confirms the presence of a single Bromine atom (Br and Br).
- Fragmentation: Loss of OH (M-17) and loss of CH OH (M-31) are common benzylic fragmentation pathways.<sup>[1]</sup>

## Part 3: Synthetic Pathways & Protocols<sup>[1]</sup>

The most robust synthesis involves the chemoselective reduction of 2-bromo-4-methylbenzoic acid.[1] This route avoids the over-reduction often seen with aldehyde precursors if not carefully controlled.

#### Protocol: Reduction of 2-Bromo-4-methylbenzoic Acid

- Reagents: Lithium Aluminum Hydride (LiAlH

), THF (anhydrous).[2]

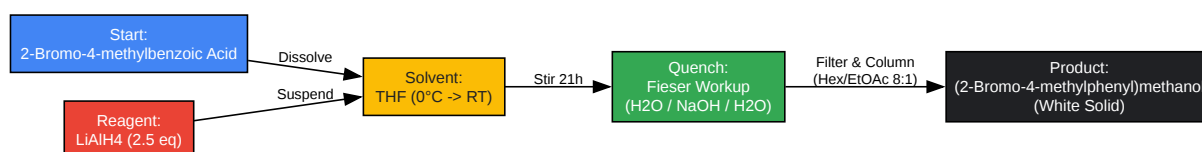
- Safety: LiAlH

is pyrophoric. Perform under Argon/Nitrogen.

#### Step-by-Step Methodology:

- Preparation: Charge a flame-dried 3-neck flask with anhydrous THF (30 mL) and cool to 0 °C under Argon.
- Activation: Carefully add LiAlH (12.5 mmol, 2.5 equiv) to the THF.
- Addition: Dissolve 2-bromo-4-methylbenzoic acid (5.0 mmol) in minimal THF and add dropwise to the LiAlH suspension. Maintain temperature < 5 °C.
- Reaction: Allow the mixture to warm to room temperature and stir for 21 hours.
- Quench (Fieser Method): Cool to 0 °C. Cautiously add water (0.5 mL), followed by 15% NaOH (0.5 mL), and finally water (1.5 mL).
- Workup: Add anhydrous Na SO to the granular precipitate. Stir for 15 minutes. Filter through a celite pad.

- Purification: Concentrate the filtrate in vacuo. Purify via silica gel column chromatography (Hexane/Ethyl Acetate 8:1).
- Yield: Expect ~50-60% yield of white solid.

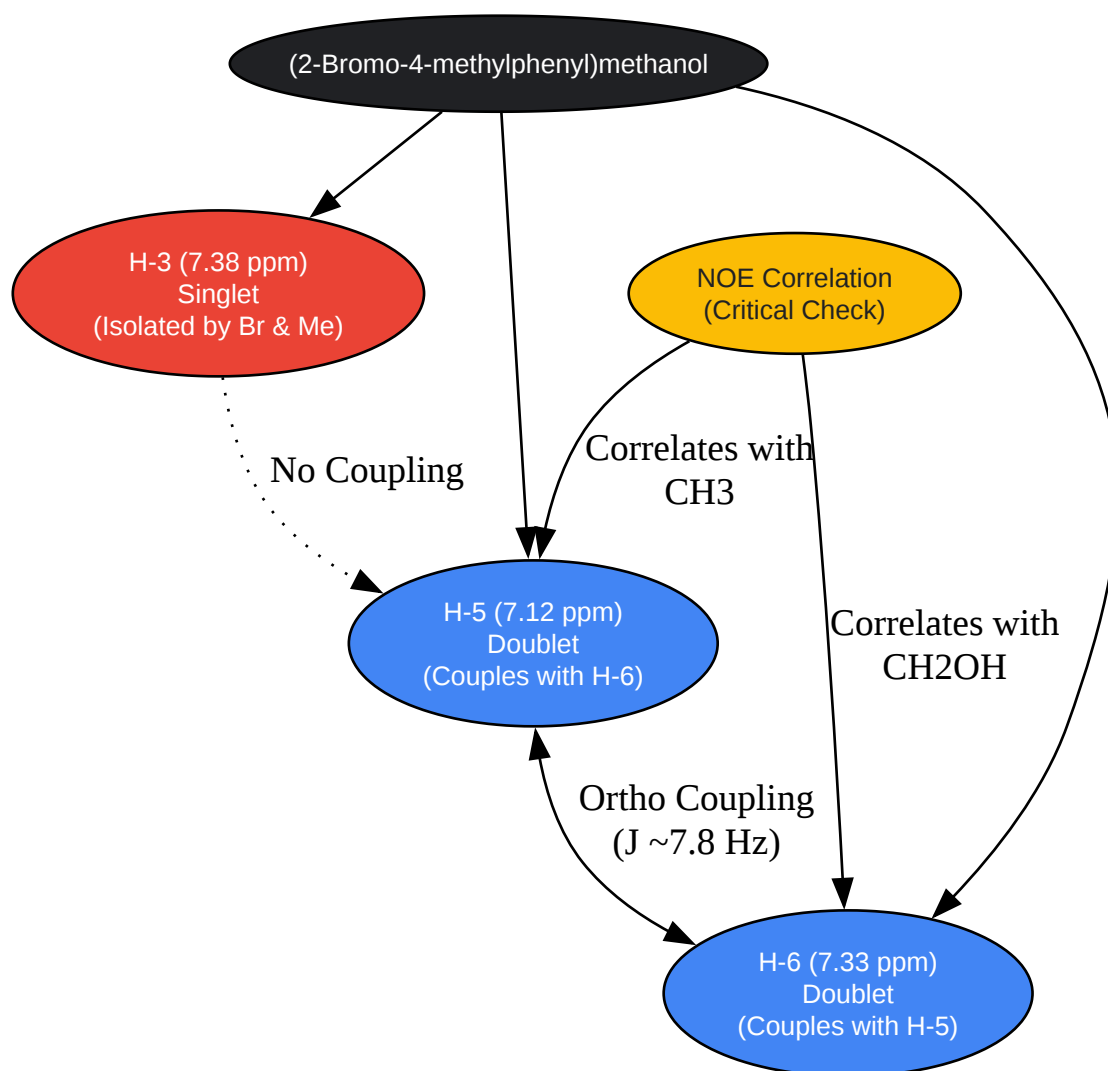


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Caption: Validated workflow for the reduction of benzoic acid precursor to the target alcohol.

## Part 4: Structural Logic & Quality Control

To ensure the integrity of the compound, one must verify the regiochemistry. The key differentiator is the coupling pattern in the aromatic region.



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Caption: <sup>1</sup>H NMR connectivity logic. H-3 appears as a singlet, distinguishing it from isomers where H-3 would couple.[1]

Quality Control Parameters:

- Melting Point Check: The target melts at 55–56 °C. If the sample melts at 76–80 °C, it is likely the (4-bromo-2-methyl) isomer.[1]

- TLC: R

~0.3 in Hexane/EtOAc (4:1). Stain with KMnO

(oxidizes alcohol).

## Part 5: Applications in Drug Discovery

**(2-Bromo-4-methylphenyl)methanol** serves as a versatile "linchpin" scaffold.[1]

- Suzuki-Miyaura Coupling: The aryl bromide is highly active for Pd-catalyzed cross-coupling with boronic acids, allowing the installation of biaryl systems while retaining the benzylic alcohol for further derivatization (e.g., oxidation to aldehyde or conversion to benzyl halide). [1]
- Scaffold Elaboration: The alcohol group can be converted to a leaving group (mesylate/halide) to form C-N bonds via nucleophilic substitution, common in CNS-active drug synthesis.

## References

- Hydrazone-Palladium Catalyzed Annulation of 1-Allyl-2-bromobenzene Derivatives. Royal Society of Chemistry (RSC) Advances, Supporting Information.[1] (Contains primary NMR and MP data).
- Synthesis of benzo- and naphtho-fused bicyclo[n.3.1]alkane frameworks. Journal of the Chemical Society, Perkin Transactions 1. (Validation of synthesis from benzoic acid).
- **(2-Bromo-4-methylphenyl)methanol** Product Data. ChemicalBook. (CAS and Physical Properties verification).

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- [2. rsc.org \[rsc.org\]](#)

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